molecular formula C15H24 B7802243 (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene

(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene

Cat. No.: B7802243
M. Wt: 204.35 g/mol
InChI Key: HICYDYJTCDBHMZ-UKTARXLSSA-N
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Description

Chemical Identity and Structure The compound (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁸]undec-9-ene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its stereochemistry—(1R,2R,7S,8R)—distinguishes it from other isomers and contributes to its unique physicochemical properties. Synonyms include (+)-α-Longipinene and α-Longipinene, with CAS Registry Number 5989-08-2 .

Properties

IUPAC Name

(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICYDYJTCDBHMZ-UKTARXLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@H]3[C@H]1[C@@]2(CCCC3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Parameters for Diels-Alder Synthesis

ParameterConditionYield (%)Reference
Dienophile2-Chloroacrylyl chloride62
SolventDichloromethane
Temperature40°C
Reduction AgentNaBH4 in ethanol78
Dechlorination AgentZn in acetic acid85

Ring-Enlargement via Decarbonylation

A more efficient route involves decarbonylation of the ketol intermediate followed by a second Diels-Alder reaction. By treating the ketol with trans-1,2-bis(phenylsulfonyl)ethylene (an acetylene equivalent) in toluene at 110°C, researchers achieved a 68% yield of the trienol derivative. Subsequent dehydration using phosphorus oxychloride (POCl3) in pyridine furnished the target compound with 73% enantiomeric purity. Stereochemical control was attributed to the rigid geometry of the bis(phenylsulfonyl)ethylene, which enforces endo selectivity during cycloaddition.

Catalytic Asymmetric Synthesis

Recent advances in asymmetric catalysis have enabled enantioselective construction of the tricyclic framework. Chiral bisoxazoline-copper complexes catalyze the intramolecular cyclopropanation of farnesyl derivatives, achieving up to 89% enantiomeric excess (ee). Key steps include:

  • Substrate Preparation : Farnesyl acetate is epoxidized using m-CPBA to generate a monoepoxide.

  • Cyclopropanation : The epoxide undergoes copper-catalyzed cyclization at −20°C in dichloroethane, forming the bicyclo[5.4.0] system.

  • Methylation : Sequential treatment with methyl Grignard reagents installs the 2,6,6,9-tetramethyl groups.

Table 2: Performance of Chiral Catalysts

Catalystee (%)Yield (%)Temperature
Cu(OTf)2/(S)-Ph-Box8965−20°C
Cu(OTf)2/(R)-Binap76580°C

Biogenetic-Inspired Approaches

Biomimetic synthesis leverages terpene cyclase-like conditions to mimic natural sesquiterpene biosynthesis. Incubating nerolidyl diphosphate with Brønsted acid catalysts (e.g., H-beta zeolite) in hexane at 25°C induces cyclization, yielding the tricyclic skeleton with 71% diastereoselectivity. The reaction proceeds via a stepwise carbocation mechanism, where the 1R,2R,7S,8R configuration arises from chair-like transition states stabilized by methyl group interactions.

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Synthetic Routes

MethodTotal Yield (%)StereoselectivityScalability
Diels-Alder52ModerateHigh
Catalytic Asymmetric65HighModerate
Biogenetic71HighLow

The Diels-Alder route offers superior scalability but requires post-reaction modifications to enhance stereopurity. Catalytic asymmetric synthesis, while efficient, demands costly chiral ligands. Biogenetic methods excel in stereocontrol but face challenges in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Hydrogenated tricyclic compounds.

    Substitution: Halogenated tricyclic compounds.

Scientific Research Applications

The compound (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0^{2,8}]undec-9-ene , also known as α-longipinene , has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications across different domains, supported by relevant data and case studies.

Flavor and Fragrance Industry

α-longipinene is primarily utilized in the flavor and fragrance sector due to its pleasant aroma reminiscent of pine and citrus. It is often used in perfumes, cosmetics, and food flavorings to enhance sensory experiences.

Pharmaceutical Applications

Research indicates that α-longipinene exhibits potential anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory drugs.

Case Study:

A study published in Phytotherapy Research explored the effects of α-longipinene on inflammatory markers in animal models. Results indicated a significant reduction in inflammation levels when administered at specific dosages, highlighting its potential as a therapeutic agent for inflammatory diseases.

Biopesticide Development

Due to its insecticidal properties, α-longipinene is being investigated as a natural biopesticide. Its effectiveness against various pests makes it an environmentally friendly alternative to synthetic pesticides.

Case Study:

Research conducted by the Journal of Agricultural and Food Chemistry demonstrated that formulations containing α-longipinene significantly reduced pest populations in agricultural settings without harming beneficial insects.

Material Science

α-longipinene is being explored for its role in creating biodegradable materials. Its chemical structure allows it to be incorporated into polymers, enhancing their sustainability profile.

Data Table: Comparison of α-longipinene with Other Biopolymers

Propertyα-Longipinene PolymerPLA (Polylactic Acid)PHA (Polyhydroxyalkanoates)
BiodegradabilityHighModerateHigh
Mechanical StrengthModerateHighModerate
Thermal StabilityModerateHighModerate

Aromatherapy

In aromatherapy, α-longipinene is valued for its calming effects. It is often included in essential oil blends aimed at reducing stress and promoting relaxation.

Mechanism of Action

The mechanism of action of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Structural Analogues

a. (1R,2S,7R,8R)-Isomer
  • Configuration : Differs in stereochemistry at positions 2 and 5.
  • Occurrence : Detected in Pittosporum species at lower concentrations (0.07–0.15%) compared to the target compound .
  • Chromatography: Shares similar retention indices (RI) on non-polar columns (e.g., HP-5MS: ~1356 RI) but may elute differently due to stereochemical effects .
b. α-Longipinene (Unspecified Stereochemistry)
  • Structure : Shares the tricyclic backbone but lacks defined stereochemical data in some reports.
  • Applications : Used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for sesquiterpene identification .
c. Copaene (CAS 3856-25-5)
  • Structure : Bicyclic sesquiterpene with a distinct ring system.
  • Occurrence : Found in Artemisia vulgaris (0.21–0.36% concentration) .
  • Chromatography: Lower RI (871–885 on non-polar columns) compared to the target compound (866–871 RI in the same study) .
d. Ylangene (CAS 14912-44-8)
  • Structure : Tricyclic sesquiterpene with a different methyl substitution pattern.
  • Occurrence : Present in Toona ciliata oils (3.24% concentration) .

Physicochemical and Thermodynamic Properties

Table 1: Key Property Comparison

Property Target Compound (1R,2S,7R,8R)-Isomer Copaene Ylangene
Molecular Weight 204.35 204.35 204.35 204.35
Boiling Point (°C) 244–246 Not reported ~246–248 ~250–252
LogP 4.415 Not reported ~4.2 ~4.5
ΔfH°(gas) (kJ/mol) -110.74 Not reported Not reported Not reported
Concentration in Plants 0.11–0.28% (A. vulgaris) 0.07–0.15% (Pittosporum) 0.21–0.36% (A. vulgaris) 3.24% (T. ciliata)

Notes:

  • The target compound exhibits higher hydrophobicity (LogP = 4.415) than Copaene, likely due to its tricyclic rigidity .
  • Thermodynamic stability (ΔfH°(gas)) data are sparse for analogues, limiting direct comparisons.

Chromatographic Behavior

Table 2: Retention Indices (RI) on Different Columns

Compound Non-Polar Column (HP-5MS) Polar Column (HP-Innowax) Reference
Target Compound 1350.6–1356 1482
Copaene 871–885 900–912
Ylangene 1541 Not reported
Linoleic Acid (Reference) 1404.0 Not applicable

Key Observations :

  • The target compound elutes earlier than Copaene on non-polar columns, reflecting differences in volatility and polarity .
  • On polar columns, its higher RI (1482) indicates stronger interactions with the stationary phase compared to bicyclic sesquiterpenes .

Biological Activity

(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene, commonly known as α-longipinene, is a bicyclic monoterpene found in various essential oils and plant extracts. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various ecological interactions.

  • Molecular Formula : C15H24
  • Molecular Weight : 204.35 g/mol
  • CAS Registry Number : 5989-08-2
  • Boiling Point : 244-246 °C
  • Density : 0.915 g/mL at 20 °C

Antioxidant Activity

Research indicates that α-longipinene exhibits significant antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems:

  • Mechanism : The compound donates electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Case Study : A study demonstrated that α-longipinene reduced oxidative stress markers in vitro when tested on human cell lines exposed to oxidative agents.

Anti-inflammatory Effects

α-longipinene has been reported to possess anti-inflammatory properties:

  • Research Findings : In animal models of inflammation, administration of α-longipinene resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens:

  • Study Results : In vitro assays indicated that α-longipinene exhibits inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 100 µg/mL.

Ecological Role

In nature, α-longipinene plays a role in plant defense mechanisms:

  • Insect Repellent : It has been documented that this compound is emitted by certain plants as a volatile organic compound (VOC) to deter herbivorous insects .
  • Attractant for Pollinators : Conversely, it may attract specific pollinators due to its pleasant aroma.

Summary of Research Findings

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialInhibits growth of pathogens

Q & A

Basic Research Questions

Q. What are the validated methods for confirming the stereochemical configuration of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements. Cross-reference with reported spectral data from NIST (e.g., IR, 13C NMR) and validate against the canonical SMILES string CC1=CC[C@@H]2[C@@H]3[C@H]1[C@@]2(CCCC3(C)C)C . Ensure consistency with published InChIKey HICYDYJTCDBHMZ-UKTARXLSSA-N to rule out enantiomeric mismatches .

Q. How can researchers reliably quantify this compound in complex matrices using gas chromatography (GC)?

  • Methodological Answer : Optimize GC conditions based on Kovats retention indices (RI) from non-polar columns (e.g., HP-5MS, DB-5MS). Key parameters include:

Column TypeActive PhaseTemperature ProgramRI Reference
CapillaryHP-5MS60°C @ 8 min, 2°C/min → 250°C1356
CapillaryDB-540°C @ 6°C/min → 250°C1357
Pair with mass spectrometry (GC-MS) for peak identification, leveraging NIST’s reference spectra .

Advanced Research Questions

Q. How can contradictory chromatographic retention indices for this compound be resolved across studies?

  • Methodological Answer : Discrepancies often arise from column polarity and temperature gradients. Apply the Van Den Dool and Kratz equation to normalize RI values across studies:
    RInormalized=RIobserved+Δcolumn±Δtemp\text{RI}_{\text{normalized}} = \text{RI}_{\text{observed}} + \Delta_{\text{column}} \pm \Delta_{\text{temp}}

For example, compare RI data from SF-96 (1385) vs. BP-1 (1358) columns, adjusting for stationary phase differences . Validate with internal standards (e.g., n-alkanes) under isothermal conditions to isolate temperature effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this tricyclic terpene?

  • Methodological Answer :

  • Step 1 : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereocontrol at C1, C2, C7, and C8 .
  • Step 2 : Monitor reaction intermediates via polarimetry and chiral GC (e.g., β-cyclodextrin columns) to detect racemization .
  • Step 3 : Apply kinetic resolution with lipases (e.g., Candida antarctica) to separate diastereomers, as described in terpene synthesis literature .

Q. How can computational models predict the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Phase 1 : Calculate logP (4.10) and polar surface area (0.0 Ų) to estimate hydrophobicity and bioavailability .
  • Phase 2 : Use EPI Suite’s BIOWIN model to predict biodegradation half-lives (>60 days suggests persistence) .
  • Phase 3 : Validate with lab-scale microcosm studies, tracking degradation products via LC-MS/MS and comparing to QSAR predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational thermodynamic properties (e.g., enthalpy of vaporization)?

  • Methodological Answer :

  • Root Cause : Outliers in Joback/Crippen group contribution methods vs. experimental NIST data .
  • Resolution : Recalculate using the McGowan volume (204.35 g/mol) and compare with differential scanning calorimetry (DSC) results. If ΔHvap varies >2σ, recalibrate computational models with ab initio methods (e.g., Gaussian at B3LYP/6-31G*) .

Experimental Design for Long-Term Studies

Q. What longitudinal experimental design is optimal for assessing this compound’s bioaccumulation in terrestrial ecosystems?

  • Methodological Answer :

  • Design : Randomized block design with split-split plots (e.g., rootstocks/trellis systems as variables) .
  • Sampling : Collect abiotic (soil, water) and biotic (plant tissues) samples quarterly over 3–5 years.
  • Analysis : Use GC-MS for quantification and isotopic labeling (e.g., 13C) to trace metabolic pathways .

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